BRIJ(R) 76

Description

Historical Context and Evolution of its Research Utility

The Brij™ series of surfactants, which are polyoxyethylene ethers, have been utilized in pharmaceutical formulations for their ability to enhance the solubility of poorly water-soluble drugs. dovepress.com Over time, the application of surfactants like BRIJ(R) 76 has expanded significantly. Initially recognized for their emulsifying and dispersing properties in industrial and cosmetic applications, their utility in academic research has grown to encompass more specialized fields. chembk.com The evolution of its use is marked by a shift from a general-purpose surfactant to a key component in the development of advanced materials and drug delivery systems. mdpi.comajptonline.com

Academic Significance and Scope of Research Applications

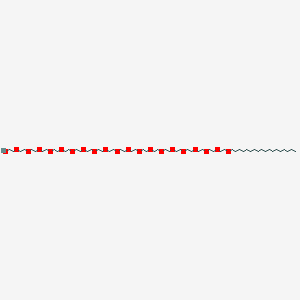

This compound is recognized as a biochemical reagent for life science research. chemsrc.commedchemexpress.com Its significance stems from its amphipathic nature, possessing both a hydrophilic polyoxyethylene head and a hydrophobic stearyl tail. This structure allows it to form micelles and vesicles, making it a subject of interest in various research domains. semnan.ac.irsigmaaldrich.com

Key research applications of this compound include:

Drug Delivery Systems: this compound is instrumental in the formation of niosomes, which are vesicular systems used for drug delivery. nih.govjpionline.org These structures can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and delivery to target sites. ajptonline.com Studies have explored its use in formulations for various drugs, including insulin (B600854) and fluconazole (B54011). ajptonline.comtandfonline.com

Nanoparticle Synthesis: The surfactant plays a role as a structure-directing agent in the synthesis of mesoporous materials and nanoparticles. indiana.eduresearchgate.net For instance, it has been used in the sol-gel synthesis of titanium dioxide thin films and the preparation of silica-coated iron oxide nanoparticles. researchgate.netacs.org

Material Science: Research has demonstrated its use in creating ordered mesoporous silica (B1680970) films with varying structures, such as hexagonal and lamellar phases. researchgate.net It has also been employed in the electrodeposition of mesoporous metal films. uh.edu

Biochemical and Pharmaceutical Research: this compound is used to study the solubilization of poorly soluble drugs and to overcome multidrug resistance in cancer cells. innovareacademics.inacs.org It has also been investigated for its role in enhancing the intestinal transport and oral bioavailability of certain compounds. dovepress.com

Classification within Non-ionic Surfactant Research

This compound is classified as a non-ionic surfactant, meaning it has no net electrical charge in its hydrophilic head group. sigmaaldrich.comalfa-chemistry.comspectrumchemical.com This characteristic makes it less likely to interact with charged molecules, which is advantageous in many biological and pharmaceutical applications. sigmaaldrich.com

Within the broader category of non-ionic surfactants, this compound belongs to the polyoxyethylene ether family. dovepress.comlookchem.com Its properties are often compared with other members of the Brij series, which differ in the length of their hydrophobic alkyl chains and hydrophilic polyoxyethylene chains. innovareacademics.inacs.org These structural variations influence key parameters such as the Hydrophilic-Lipophilic Balance (HLB), which for this compound is 12.4, and the critical micelle concentration (CMC). semnan.ac.irnih.gov The HLB value indicates its utility as an oil-in-water emulsifier.

The table below summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 9005-00-9 |

| Molecular Formula | C₅₈H₁₁₈O₂₁ |

| Molecular Weight | 1151.56 g/mol |

| Appearance | White pellets or light yellow paste |

| Melting Point | 56-60 °C |

| Boiling Point | 100 °C |

| Density | 0.964 g/mL at 25 °C |

| Flash Point | >230 °F |

| HLB Value | 12.4 |

Note: The molecular formula and weight can vary depending on the length of the polyoxyethylene chain. The values presented are representative. chembk.comchemsrc.comnih.govalfa-chemistry.comlookchem.com

Structure

2D Structure

Properties

Molecular Formula |

C58H118O21 |

|---|---|

Molecular Weight |

1151.5 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C58H118O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-60-21-23-62-25-27-64-29-31-66-33-35-68-37-39-70-41-43-72-45-47-74-49-51-76-53-55-78-57-58-79-56-54-77-52-50-75-48-46-73-44-42-71-40-38-69-36-34-67-32-30-65-28-26-63-24-22-61-20-18-59/h59H,2-58H2,1H3 |

InChI Key |

JKXYOQDLERSFPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Synonyms |

Brij 700 |

Origin of Product |

United States |

Structural Elucidation and Synthetic Investigations of Brij R 76 and Derivatives

Advanced Spectroscopic Characterization in Research

Spectroscopic methods play a crucial role in the characterization of BRIJ(R) 76 and its derivatives, confirming their structure and purity, and investigating their behavior in various systems. Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for structural elucidation benthamscience.commdpi.com. FT-IR can confirm the presence of characteristic functional groups, such as the hydroxyl group and ether linkages in the polyoxyethylene chain mdpi.com. NMR spectroscopy, particularly ¹H NMR, provides detailed information about the different proton environments within the molecule, allowing for confirmation of the stearyl chain and the ethylene (B1197577) oxide units, and potentially providing insights into the average degree of ethoxylation benthamscience.com.

Advanced techniques like comprehensive two-dimensional liquid chromatography (2D-LC) coupled with detection methods such as evaporative light-scattering detection (ELSD) and mass spectrometry (MS) have been employed for detailed profiling of nonionic ethoxylated surfactants, including the Brij series chromatographyonline.com. This approach allows for the separation and characterization of individual oligomers within the polydisperse mixture of ethoxylates, providing a more complete picture of the sample composition chromatographyonline.com. HILIC and reversed-phase LC can be used as the two dimensions, separating based on degree of ethoxylation and the nature of the hydrophobic end group, respectively chromatographyonline.com. MS detection further aids in the structure elucidation of individual peaks and confirmation of peak-groups chromatographyonline.com.

Synthesis of Modified this compound Analogues for Targeted Research

The synthesis of modified this compound analogues is undertaken to tailor their properties for specific research applications. This often involves altering the hydrophobic tail, the hydrophilic head (number of ethylene oxide units), or introducing additional functional groups.

One example of synthetic investigation involves the modification of polyoxyethylene stearyl ether to create anionic gemini (B1671429) surfactants, such as polyoxyethylene stearyl ether sodium sulfosuccinate (B1259242) (PSSE-n) benthamscience.combenthamdirect.com. These compounds, containing both nonionic and anionic moieties, are synthesized via additive reaction of a double bond with sodium hydrogen sulfite (B76179) benthamscience.com. Ultrasonic-microwave co-irradiation technology has been explored as an efficient method for enhancing the sulfonation reaction in a solvent-free process, leading to sulfonation rates of 75%-80% under optimal conditions benthamscience.com. This modified synthesis approach offers advantages in terms of reaction temperature and time compared to conventional methods benthamscience.com.

Another area of synthesis involves creating polyoxyethylene alkyl ether-type emulsifiers with varying sizes of hydrophilic and hydrophobic groups to study their impact on the stability of formulations like nanoemulsions researchgate.net. While not exclusively focused on this compound, this research highlights the synthetic strategies used to produce analogues with controlled structural variations for targeted studies researchgate.net. The synthesis of organic nanoparticles using microemulsion ATRP with Brij 98 (polyoxyethylene (20) oleyl ether) as a primary surfactant also demonstrates the use of Brij-type surfactants in controlled polymerization processes to create novel materials with tunable properties pnas.org.

Structure-Activity Relationship Studies in Model Systems

Structure-Activity Relationship (SAR) studies involving this compound and related polyoxyethylene alkyl ethers focus on understanding how variations in their chemical structure influence their physical properties and performance in model systems. These studies are crucial for optimizing surfactant selection and formulation for specific applications.

Research on microemulsion systems comprising mixed surfactants, including this compound (polyoxyethylene (10) stearyl ether) and other Brij series surfactants with varying numbers of ethylene oxide units (e.g., Brij-72 with 2 EO units, Brij-78 with 20 EO units), has provided insights into the relationship between surfactant structure and solubilization capacity acs.orgacs.org. These studies demonstrate that the number of polyoxyethylene chains in the polar headgroup influences the effective packing parameter of the mixed microemulsion system acs.org. An increase in the length of the ethylene oxide chain can decrease the effective packing parameter, leading to an increase in the droplet radius acs.org.

Furthermore, the nature of the hydrophobic moiety also plays a role in solubilization. Systems containing Brij-92, Brij-97, or Brij-98 (derived from oleyl alcohol, which has a double bond) tend to favor oil penetration into the interfacial film compared to their saturated counterparts like Brij-72, Brij-76, or Brij-78 (derived from stearyl alcohol) acs.org. This oil penetration can make the interfacial film more rigid, potentially increasing solubilization acs.org. Studies have shown that maximum water solubilization in water-in-oil microemulsions occurs at specific HLB (Hydrophile-Lipophile Balance) values, which are influenced by the mixture of surfactants used acs.org. For AOT/BRIJ(R) 76 systems, maximum water solubilization was observed at an HLBmix of 10.3–10.5 acs.org.

Studies on niosomal vesicles prepared using polyoxyethylene (10) stearyl ether [Brij S10] have investigated the relationship between surfactant properties and vesicle formation and stability researchgate.net. These studies suggest that for spontaneous vesicle formation, an HLB between 7.5 and 10.5 and a gel-liquid transition temperature below the experimental temperature are necessary researchgate.net. Surfactants with a suitable HLB but a high transition temperature may still form vesicles upon sonication, and the encapsulation of cholesterol can facilitate vesicle formation researchgate.net. Fluorescence probing has been used to study the microenvironment and bilayer characteristics of these niosomes, providing further understanding of the structure-activity relationships in these vesicular systems researchgate.net.

Quantitative structure-activity relationship (QSAR) studies, while not exclusively focused on this compound, are a broader class of research that aims to correlate chemical structure with biological or physical activity using computational methods researchgate.net. These studies can involve analyzing molecular descriptors, such as lipophilicity (LogP) and polar surface area, to build models that predict activity based on structure researchgate.net. Such approaches could potentially be applied to a series of this compound analogues to predict their behavior in various systems based on their structural differences.

Table 2: Selected Research Findings Related to this compound and Analogues

| Research Area | Key Findings | Source |

| Microemulsion Solubilization | Number of EO units and hydrophobic chain saturation influence effective packing parameter and oil penetration, affecting solubilization capacity. Maximum water solubilization for AOT/BRIJ(R) 76 systems at HLBmix 10.3–10.5. | acs.orgacs.org |

| Niosome Formation & Stability | Spontaneous vesicle formation requires specific HLB range (7.5-10.5) and transition temperature. Cholesterol encapsulation can facilitate formation. | researchgate.net |

| Synthesis of Analogues | Ultrasonic-microwave co-irradiation enhances sulfonation in synthesis of anionic gemini surfactants from polyoxyethylene stearyl ether. | benthamscience.combenthamdirect.com |

| Spectroscopic Characterization | 2D-LC with ELSD and MS provides detailed profiling of ethoxylate oligomers, separating based on EO units and hydrophobic group. | chromatographyonline.com |

Fundamental Mechanistic Studies of Brij R 76 Interactions

Micellization Behavior and Critical Micelle Concentration (CMC) in Diverse Research Environments

Brij® 76, a nonionic surfactant of the polyoxyethylene alkyl ether family, exhibits characteristic self-assembly in aqueous solutions to form micelles. This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a fundamental property of surfactants, marking the point where monomers begin to aggregate into thermodynamically stable structures. wikipedia.orgsigmaaldrich.com The formation of micelles is a spontaneous process driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are sequestered from water in the micellar core, while the hydrophilic head groups remain in contact with the aqueous environment. wikipedia.org

The CMC of Brij® 76 is influenced by various factors, including temperature, the presence of co-solvents, and additives. For instance, the CMC of Brij® 76 in pure water is reported to be 0.046 mM at 25°C. rsc.org However, in a mixed solvent system of 20% DMSO-d6 and 80% D2O, the CMC value increases significantly to 8.0 mM. rsc.org This increase suggests that the mixed solvent is a better solvent for the Brij® 76 monomers, thus disfavoring micelle formation. rsc.org

The thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), provide insight into the driving forces of this process. For nonionic surfactants, the micellization process is typically entropy-driven at lower temperatures, with the enthalpy of micellization often being endothermic. pjps.pk As the temperature increases, the process can become enthalpy-driven. pjps.pk The Gibbs free energy of micellization for non-ionic surfactants can be calculated from the CMC using the equation ΔG°m = RT ln(X_CMC), where R is the gas constant, T is the temperature in Kelvin, and X_CMC is the mole fraction of the surfactant at the CMC.

The table below presents the CMC of Brij® 76 in different environments as reported in various studies.

Table 1: Critical Micelle Concentration (CMC) of BRIJ® 76 in Various Environments

| Environment | CMC (mM) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 0.046 | 25 | rsc.org |

Solubilization Mechanisms of Insoluble Compounds in Aqueous and Microemulsion Systems

Brij® 76, as a nonionic surfactant, plays a crucial role in the solubilization of poorly water-soluble compounds through the formation of micelles. bibliotekanauki.pl Above its critical micelle concentration (CMC), Brij® 76 monomers aggregate to form micelles, which possess a hydrophobic core and a hydrophilic shell. thermofisher.com This structure allows for the encapsulation of insoluble or poorly soluble substances within the hydrophobic core, effectively increasing their solubility in aqueous solutions. bibliotekanauki.pl The solubilization capacity of Brij® 76-containing microemulsions has been found to be higher than those containing Tween 80. researchgate.net

In microemulsion systems, Brij® 76 can be used in combination with other surfactants, co-surfactants, oil, and water to create thermodynamically stable, isotropic systems. These systems can be of the oil-in-water (O/W) or water-in-oil (W/O) type. researchgate.net The solubilization capacity of these microemulsions is dependent on the composition of the system, including the type of oil and the ratio of the surfactants. acs.orgfigshare.com For instance, in a mixed surfactant system of anionic sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) and Brij® 76, a synergistic effect on water solubilization has been observed at an optimal mole fraction of Brij® 76. acs.orgfigshare.com

The addition of ionic surfactants to Brij® 76-based microemulsions can influence their stability and solubilization capacity. researchgate.net While some ionic surfactants can enhance the stability of microemulsions, others may have a negative or marginal effect on oil solubilization in Brij® 76-based systems. researchgate.net The phase behavior of Brij® 76 microemulsions is also sensitive to temperature. researchgate.net

The table below summarizes the solubilization behavior of Brij® 76 in different systems.

Table 2: Solubilization Behavior of BRIJ® 76 in Various Systems

| System | Type | Key Findings | Reference |

|---|---|---|---|

| Brij® 76 / Isopropyl Myristate / Water | Microemulsion | Brij® 76-containing microemulsions showed higher solubilization capacity compared to Tween 80-based systems. | researchgate.net |

| AOT / Brij® 76 / Polar Lipophilic Oils / Water | W/O Microemulsion | Synergistic effect in water solubilization was observed at an optimal mole fraction of Brij® 76. | acs.orgfigshare.com |

Interaction with Lipid Bilayers and Model Membranes (In Vitro Studies)

In vitro studies have demonstrated that Brij® 76 interacts with lipid bilayers and model membranes, influencing their structure and permeability. These interactions are critical for understanding the biological effects of this surfactant. The nature and extent of the interaction depend on factors such as the composition of the lipid bilayer, the concentration of Brij® 76, and the experimental conditions. nih.gov

Brij® 76 has been incorporated into liposomal formulations to modify their properties. For example, it has been used in the preparation of butorphanol (B1668111) liposomes, where a lipid phase consisting of egg yolk phosphatidylcholine, cholesterol, and Brij® 76 was utilized. medicaljournals.se In another study, Brij® 76 was used to create niosomes, which are vesicles composed of nonionic surfactants. tandfonline.com The inclusion of Brij® 76 in these formulations can affect vesicle size, drug entrapment efficiency, and drug release characteristics. tandfonline.com For instance, Brij® 76-based niosomes showed relatively low entrapment efficiency for the drug fluconazole (B54011), which was attributed to the formation of irregular structures and its low transition temperature. tandfonline.com

The interaction of Brij® 76 with model membranes can lead to changes in membrane permeability. Studies have shown that Brij® 76 can induce shear-induced leakage and fusion of unilamellar lipid vesicles. researchgate.net This effect was dependent on the vesicle size, shear rate, and the surfactant-to-lipid ratio. researchgate.net Furthermore, at subcritical micellar concentrations, Brij-series detergents have been shown to alter the ion permeability of human erythrocytes, leading to an increased loss of K+ and gain of Na+. nih.gov

The table below summarizes the findings of in vitro studies on the interaction of Brij® 76 with lipid bilayers and model membranes.

Table 3: Interaction of BRIJ® 76 with Lipid Bilayers and Model Membranes

| Model System | Key Findings | Reference |

|---|---|---|

| Butorphanol Liposomes | Brij® 76 was a component of the lipid phase in a 2:3:5 weight ratio with egg yolk phosphatidylcholine and cholesterol. | medicaljournals.se |

| Fluconazole Niosomes | Brij® 76-based niosomes exhibited low entrapment efficiency and irregular shape. | tandfonline.com |

| Unilamellar Lipid Vesicles | Brij® 76 induced shear-induced leakage and fusion of vesicles. | researchgate.net |

Influence on Protein Conformation and Stability in Solution

The interaction of surfactants with proteins is a complex phenomenon that can lead to changes in protein conformation and stability. Nonionic surfactants like Brij® 76 are generally considered to be milder than ionic surfactants. However, they can still interact with proteins, primarily through hydrophobic interactions. researchgate.net

Studies have shown that nonionic detergents can induce functionally significant changes in protein structure. researchgate.net These interactions can sometimes lead to the stabilization of proteins, preventing aggregation. researchgate.net For instance, the interaction between Tween 80, another nonionic surfactant, and bovine serum albumin (BSA) is attributed to the formation of complexes through hydrogen bonding and phase separation, which supports protein stability. researchgate.net

While specific studies focusing solely on the interaction of Brij® 76 with a wide range of proteins are limited in the provided search results, the general principles of nonionic surfactant-protein interactions can be applied. The hydrophobic portion of the Brij® 76 molecule can interact with hydrophobic patches on the protein surface, while the hydrophilic polyoxyethylene chain can interact with the aqueous solvent and polar residues on the protein.

In the context of biological applications, Brij surfactants have been noted as protein stabilizers. mdpi.com This stabilizing effect is crucial in various formulations and experimental setups where maintaining protein integrity is essential. For example, in the analysis of protein complexes using mass spectrometry, Brij® 76 has been used in the supporting electrolyte solution. acs.org

Further research is needed to fully elucidate the specific conformational changes and stability effects of Brij® 76 on a broader range of proteins.

Mechanism of Action in Cell Lysis and Permeabilization (In Vitro Research)

In vitro research has shown that Brij® 76 can induce cell lysis and permeabilization, which is the breakdown of the cell membrane. ebsco.com The mechanism of this action is related to the surfactant's ability to interact with and disrupt the lipid bilayer of the cell membrane. thermofisher.com

At concentrations below the critical micelle concentration (CMC), detergent monomers can partition into the cell membrane. thermofisher.com As the concentration increases, the lipid bilayer becomes saturated with detergent molecules, leading to the rupture of the membrane and the formation of mixed micelles containing lipids, proteins, and detergent. sigmaaldrich.comthermofisher.com

Studies on human erythrocytes have demonstrated that non-lytic concentrations of Brij-series detergents can alter the ion permeability of the cell membrane. nih.gov This effect is dependent on the number of hydrophilic polyoxyethylene units in the surfactant molecule. nih.gov Specifically, an increasing loss of potassium ions (K+) and gain of sodium ions (Na+) was observed as the number of polyoxyethylene units increased from 4 to 20. nih.gov

The hemolytic activity of surfactants, which is the lysis of red blood cells, is a common measure of their membrane-disrupting potential. While specific hemolytic activity data for Brij® 76 was not found in the provided search results, the general mechanism of detergent-induced hemolysis involves the solubilization of the erythrocyte membrane.

The table below summarizes the effects of Brij® 76 on cell membranes as described in the literature.

Table 4: Effects of BRIJ® 76 on Cell Membranes in In Vitro Research

| Cell Type | Effect | Key Findings | Reference |

|---|

Advanced Applications of Brij R 76 in Biochemical and Biophysical Research

Role in Membrane Protein Extraction and Purification Methodologies

The extraction and purification of integral membrane proteins from their native lipid bilayer environment is a significant challenge in biochemistry. huji.ac.ilanatrace.com These proteins are inherently hydrophobic and tend to aggregate and lose their native conformation and function when removed from the membrane. Non-ionic detergents like BRIJ(R) 76 play a crucial role in overcoming this challenge. sigmaaldrich.com

This compound, with its non-denaturing properties, is effective in solubilizing membrane proteins by replacing the native lipids surrounding the protein with a detergent micelle. sigmaaldrich.com This process maintains the protein's native structure and biological activity. The general mechanism involves the partitioning of detergent monomers into the lipid bilayer. As the detergent concentration increases to its critical micelle concentration (CMC), the bilayer becomes saturated and breaks apart, forming mixed micelles of detergent, lipid, and protein. sigmaaldrich.comthermofisher.com Further increases in detergent concentration can lead to the formation of protein-detergent and lipid-detergent micelles. sigmaaldrich.com

The selection of a suitable detergent is critical, and this compound has been used in this context. For instance, in studies examining the impact of various detergents on the isolation of membrane protein complexes, the choice of detergent was found to be critical for successful immunoprecipitation. acs.org While some detergents like dodecyl maltoside (DDM) were effective, others could interfere with antibody-protein interactions. acs.org The solubilization efficiency of BRIJ(R) detergents can be protein-dependent. For example, some studies have shown that certain BRIJ detergents can display selective solubilization of specific membrane proteins. nih.gov

The effectiveness of a detergent in solubilizing a particular membrane protein can be influenced by several factors, including its hydrophile-lipophile balance (HLB). This compound has a specific HLB value that makes it suitable for certain applications. anatrace.com The CMC of this compound is an important parameter, with reported values around 0.38 x 10⁻⁵ mol dm⁻³. researchgate.net Working at concentrations well above the CMC is generally recommended for efficient solubilization. huji.ac.il

Table 1: Properties of this compound Relevant to Membrane Protein Extraction

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Polyoxyethylene(10) stearyl ether | targetmol.commedchemexpress.com |

| Type | Non-ionic | sigmaaldrich.com |

| Critical Micelle Concentration (CMC) | ~0.38 x 10⁻⁵ mol dm⁻³ | researchgate.net |

Application in Enzyme Activity Modulation and Stabilization Studies (In Vitro)

The in vitro study of enzymes often requires conditions that maintain their stability and activity. Non-ionic surfactants like this compound can influence enzyme kinetics and stability. databiotech.co.ilresearchgate.net The interaction of detergents with enzymes can lead to conformational changes that may either enhance or inhibit their catalytic activity. mdpi.com

The presence of surfactants can modulate the microenvironment of an enzyme, which in turn can affect its activity, stability, and even selectivity. uminho.pt For instance, some studies have investigated the inhibitory effects of various non-ionic surfactants, including those from the BRIJ family, on certain chemical oscillations, which can be analogous to enzymatic reactions. researchgate.net In one such study, the inhibitory effect of BRIJ detergents followed the order Brij 76 > Brij 58 ≈ Brij 56, indicating that the specific structure of the detergent plays a significant role. researchgate.net

The stabilization of enzymes is crucial for their application in various biotechnological processes. uminho.pt this compound can contribute to the stabilization of certain enzymes by preventing aggregation and maintaining their native conformation. nih.gov The choice of surfactant and its concentration are critical parameters that need to be optimized for each specific enzyme.

Table 2: Influence of BRIJ(R) Surfactants on a Chemical Oscillatory System

| Surfactant | Inhibitory Effect | Reference |

|---|---|---|

| Brij 56 | Lower | researchgate.net |

| Brij 58 | Lower | researchgate.net |

Use in Cell Culture Media and Cell-Based Assay Development

This compound is considered a biochemical reagent that can be utilized as a biomaterial in life science research. targetmol.commedchemexpress.com While detailed formulations of cell culture media are often proprietary, the general class of non-ionic surfactants is sometimes included to aid in the dissolution of certain components or to act as a shear protectant in suspension cultures.

In the context of cell-based assays, detergents are frequently used for cell lysis to extract intracellular components for analysis. However, the use of a mild, non-denaturing surfactant like this compound could potentially be explored in specific assay development scenarios where maintaining the integrity of certain protein complexes is desired post-lysis.

Utility in Electrophoretic and Chromatographic Separation Techniques

This compound has found applications in various separation techniques, including capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC).

In CE, surfactants are often added to the running buffer to modify the electroosmotic flow (EOF), solubilize hydrophobic analytes, or act as ion-pairing agents. colby.edujaper.in this compound, as a neutral surfactant, can be used to modify the separation selectivity. For example, in the analysis of corticosteroids by microemulsion electrokinetic chromatography (MEEKC), the addition of this compound to the microemulsion system significantly altered the migration of the analytes, allowing for better tuning of the separation. researchgate.net In this particular study, an optimized system containing 2.5% this compound, along with other components, was essential for achieving adequate resolution. researchgate.net

In the realm of HPLC, this compound has been used in the separation of various molecules. For instance, it has been included in mixtures for two-dimensional liquid chromatography (2DLC) separations, where it can be separated based on its alkyl chain length in reversed-phase liquid chromatography (RPLC). researchgate.netresearchgate.net Furthermore, this compound has been chemically modified to create chelating surfactants for use in immobilized metal affinity chromatography (IMAC). scirp.org In this application, the modified BRIJ-76 is adsorbed onto a reversed-phase column, which is then used for the separation of proteins and peptides. scirp.org

Table 3: Application of this compound in Separation Techniques

| Technique | Application of this compound | Research Finding | Reference |

|---|---|---|---|

| Microemulsion Electrokinetic Chromatography (MEEKC) | Additive to the microemulsion | Significantly altered analyte migration, enabling better separation tuning. | researchgate.net |

| Two-Dimensional Liquid Chromatography (2DLC) | Component of a surfactant mixture | Separated based on alkyl chain length in the RPLC dimension. | researchgate.netresearchgate.net |

Integration into Biosensor and Biochip Development Research

The development of biosensors and biochips is a rapidly advancing field in analytical chemistry and medical diagnostics. acs.orgpsu.edunih.gov These devices often rely on the immobilization of biological recognition elements, such as antibodies or enzymes, onto a transducer surface. Surfactants can play a role in the fabrication and performance of these devices.

This compound has been used in the synthesis of nanoparticles, which are increasingly being incorporated into biosensor designs. nih.govisfbelgique.orgresearchgate.net For example, it has been used in the synthesis of zinc oxide (ZnO) nanoparticles. fudan.edu.cnslideshare.net The properties of these nanoparticles, including their surface coating, can influence their interaction with biological systems and their performance in biosensing applications. slideshare.net The use of surfactants like this compound can help to control the size and stability of the synthesized nanoparticles.

While direct integration of this compound into the final architecture of a wide range of commercial biosensors is not extensively documented in the provided search results, its role in the preparatory stages, particularly in nanoparticle synthesis and the solubilization of protein components for immobilization, is an area of active research.

Table 4: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Polyoxyethylene(10) stearyl ether | |

| Dodecyl maltoside (DDM) | |

| Zinc oxide (ZnO) | |

| Corticosteroids | |

| Proteins |

Brij R 76 in Formulation Science and Advanced Delivery Systems Research

Contribution to Emulsion and Microemulsion Stability Research

BRIJ(R) 76 has been a key component in research focused on the formation and stabilization of emulsions and microemulsions, which are critical for delivering poorly water-soluble drugs.

Microemulsions are thermodynamically stable, optically transparent systems of oil, water, and surfactants. nih.gov Research has shown that this compound, often in combination with a co-surfactant like propanol (B110389) or butanol, can successfully formulate both oil-in-water (o/w) and water-in-oil (w/o) microemulsions with isopropyl myristate as the oil phase. researchgate.net The stability of these systems can be further enhanced by the addition of low concentrations of ionic surfactants like sodium salts of fatty acids. researchgate.net Studies have indicated that Brij-containing microemulsions exhibit a higher solubilization capacity compared to those formulated with Tween 80. researchgate.net The isothermal phase diagram of the this compound/1-butanol/isooctane/water system confirmed the establishment of a hydrophile-lipophile balance (HLB), which is crucial for microemulsion stability. researchgate.net

In the context of emulsion stability, the properties of the surfactant play a pivotal role. The hydrophilic-lipophilic balance (HLB) of this compound is a key parameter influencing its function. For instance, in mixed surfactant systems with AOT, the maximum water solubilization occurs at a specific mixed HLB value. acs.org Research comparing this compound with BRIJ(R) 700 in oil-in-water emulsions demonstrated that the thickness of the emulsion droplet interfacial layer, influenced by the surfactant's polyoxyethylene chain length, is a significant factor in oxidative stability. acs.org Emulsions stabilized with BRIJ(R) 700, which has a longer polyoxyethylene chain, showed reduced lipid oxidation compared to those with this compound. acs.org This highlights the importance of surfactant structure in protecting encapsulated lipids from oxidation.

The table below summarizes findings from a study on the effect of different Brij surfactants on water solubilization in mixed microemulsion systems.

| Surfactant System | Oil Phase | Maximum Water Solubilization (ω₀,ₘₐₓ) |

| AOT/Brij-72 | Isopropyl Myristate | Higher |

| AOT/Brij-76 | Isopropyl Myristate | Intermediate |

| AOT/Brij-78 | Isopropyl Myristate | Lower |

| AOT/Brij-92 | Isopropyl Myristate | Higher |

| AOT/Brij-97 | Isopropyl Myristate | Intermediate |

| AOT/Brij-98 | Isopropyl Myristate | Lower |

| Data adapted from Ghosh et al. (2013) acs.org |

Role in Liposomal and Nanoparticle Formulation for Controlled Release (In Vitro Characterization)

This compound has been instrumental in the development of liposomal and nanoparticle formulations designed for controlled drug release. These nanocarriers offer advantages like improved drug solubility, stability, and targeted delivery.

In niosome formulations, which are vesicles formed from non-ionic surfactants, this compound has been used to encapsulate drugs like fluconazole (B54011) and minoxidil (B1677147). tandfonline.comguinama.com The characteristics of these niosomes, such as vesicle size and entrapment efficiency, are influenced by the properties of the surfactant, including its HLB value and alkyl chain length. tandfonline.comaphinfo.com For example, this compound, with an HLB of 12.4, has been compared with other surfactants like Brij 72 (HLB 4.9) in fluconazole niosomes. tandfonline.comaphinfo.com While Brij 72 produced smaller vesicles, this compound-based niosomes were also successfully formed. tandfonline.com The entrapment efficiency of drugs in these vesicles is a critical parameter. In one study, this compound niosomes showed a drug loading of 1.82% for fluconazole. tandfonline.com The stability of these niosomal dispersions is crucial, and factors like the inclusion of charged lipids can prevent aggregation. tandfonline.com

The table below presents characterization data for fluconazole-loaded niosomes prepared with different Brij surfactants.

| Surfactant | Vesicle Size (μm) | Polydispersity Index (PI) | % Drug Loading | % Entrapment Efficiency |

| Brij 52 | 0.408 ± 0.054 | - | 4.78 | - |

| Brij 72 | 0.287 ± 0.012 | 0.134 | 5.05 | - |

| Brij 76 | 0.443 ± 0.045 | - | 1.82 | - |

| Data from selected studies on fluconazole niosomes. tandfonline.com |

This compound has also been incorporated into liposomal formulations to modify their properties. For instance, the inclusion of BRIJ(R) surfactants in doxorubicin-loaded liposomes was investigated to assess their potential "stealth" characteristics, which can help prolong circulation time in the body. nih.govbrieflands.comresearchgate.net These Brij-enriched liposomes, with sizes between 82-97 nm and high drug encapsulation efficiency (>97%), demonstrated sustained drug release profiles. nih.govbrieflands.com

Furthermore, BRIJ(R) surfactants have been used to stabilize zein (B1164903) nanoparticles, which are being explored as carriers for both hydrophilic and lipophilic compounds. researchgate.net The in vitro characterization of these nanoparticles is essential to determine their suitability for drug delivery applications.

Development of Self-Emulsifying Drug Delivery Systems (SEDDS) in Research Models

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. innovareacademics.inmdpi.com This property makes them highly suitable for enhancing the oral bioavailability of poorly water-soluble drugs. innovareacademics.inmdpi.com

This compound has been evaluated as a surfactant in the development of SEDDS formulations. tandfonline.com The selection of the surfactant is a critical step in SEDDS formulation, as it influences the self-emulsification process and the stability of the resulting microemulsion. innovareacademics.in In a study investigating the effect of Brij surfactants on the self-emulsification of aceclofenac, different Brij surfactants were screened. innovareacademics.in While Brij-58 was ultimately selected for optimization in that particular study due to the flexibility of its chain, the research highlights the systematic approach of screening various surfactants, including those from the Brij family, to find the most suitable one for a specific drug and oil combination. innovareacademics.inresearchgate.net The goal is to create a stable microemulsion with a small globule size upon dilution. innovareacademics.inresearchgate.net

The process of developing a SEDDS formulation often involves constructing pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that lead to the formation of a stable microemulsion. nih.gov

Application in Topical and Transdermal Delivery System Research (Excluding Clinical Efficacy)

This compound has been investigated for its role in formulating topical and transdermal drug delivery systems, aiming to enhance the penetration of active pharmaceutical ingredients through the skin.

In the development of niosomes for topical delivery, this compound has been used to encapsulate drugs like fluconazole and minoxidil. tandfonline.comguinama.com The rationale is that these vesicular systems can improve the cutaneous delivery of drugs. For fluconazole, niosomes prepared with a series of Brij surfactants were characterized for their potential to enhance skin permeation and retention. tandfonline.com Faster drug release was observed from niosomes made with Brij 52 and this compound, which was attributed to their shorter chain lengths and the presence of double bonds in the hydrocarbon chains, potentially increasing vesicle permeability. tandfonline.com

Similarly, for minoxidil, niosomes formulated with this compound and cholesterol were studied. guinama.com The entrapment efficiency of minoxidil in these niosomes was found to be dependent on the cholesterol ratio, with higher cholesterol content leading to higher entrapment in this compound niosomes. guinama.com This was linked to the high HLB value of this compound, where increased cholesterol might enhance the lipophilicity and crystallinity of the vesicle's lipid bilayer. guinama.com The physical stability of these formulations during storage is a key aspect of in vitro characterization. guinama.com

The table below shows the effect of drug concentration on the entrapment efficiency of minoxidil in Brij 76 niosomes.

| Drug Concentration (mg) | Entrapment Efficiency (%) | Amount of Drug Entrapped (mg) |

| 20 | 10.96 | 2.51 |

| 50 | 25.11 | 12.56 |

| Data from a study on minoxidil niosomes with a 1:1.5 surfactant to cholesterol ratio. guinama.com |

Formulation of Vaccines and Adjuvants in Preclinical Models (Focus on Formulation Science)

In the field of vaccinology, adjuvants are crucial for enhancing the immune response to antigens. This compound has been included in the formulation of oil-in-water emulsion adjuvants in preclinical studies.

One such adjuvant is AF03, which is composed of squalene (B77637) and this compound. universiteitleiden.nl This adjuvant has been used in preclinical models with split pandemic influenza antigens. universiteitleiden.nlunipd.it The development of effective and safe adjuvants is a key area of vaccine research, as they can lead to dose-sparing and improved efficacy, particularly in vulnerable populations. universiteitleiden.nl The formulation science behind these adjuvants involves creating stable emulsions that can effectively present the antigen to the immune system. The physical and chemical stability of the vaccine formulation, including the interaction between the antigen and the adjuvant, is a primary focus of these preclinical studies. nih.gov

The table below lists some adjuvants used in influenza vaccine research, including the one containing Brij 76.

| Adjuvant | Composition | Antigen Type | Stage of Development (in cited context) |

| MF59 | Squalene, Span 85, Polysorbate 80 | Subunit (seasonal and pandemic) | Licensed |

| AS03 | Squalene, DL-α-tocopherol, Polysorbate 80 | Split, WIV (pandemic) | Licensed |

| AF03 | Squalene, Brij 76 | Split (pandemic) | Licensed |

| CoVaccine HT | Squalene, Polysorbate 80, Sucrose fatty acid sulfate (B86663) esters | WIV (pandemic) | Animal model |

| Information compiled from preclinical and clinical development literature. universiteitleiden.nl |

Interactions of Brij R 76 with Polymeric Materials and Colloidal Systems

Adsorption Characteristics on Solid Surfaces and Interfaces

BRIJ(R) 76, being an amphiphilic molecule, exhibits adsorption behavior at solid-liquid and liquid-liquid interfaces. Adsorption occurs when molecules accumulate on the surface of a solid due to physical forces or chemical bonds scribd.com. The extent of adsorption is influenced by factors such as temperature, pressure (in gas adsorption), the effective surface area of the solid, and the properties of the solvent and adsorbate scribd.com.

In the context of solid-liquid interfaces, surfactant adsorption is more complex due to the competition between solute (surfactant) and solvent molecules for surface sites scribd.com. For nonionic surfactants like this compound, adsorption onto hydrophobic surfaces is primarily driven by hydrophobic interactions between the alkyl tail of the surfactant and the surface nih.gov. The hydrophilic polyethylene (B3416737) glycol (PEG) head group extends into the aqueous phase.

Studies have shown that Brij-76 can be successfully adsorbed onto hydrophobic surfaces like silica (B1680970) C18. scirp.org. This adsorption can alter the polarity of the original support, exposing the hydrophilic PEG moieties to the aqueous solvent scirp.org. The adsorption capacity of Brij-76 on C18 Davisil and C18 Ultrabase has been reported to be around 109 mg/mL and 104 mg/mL, respectively scirp.org.

The adsorption of surfactants can be described by adsorption isotherms, which illustrate the relationship between the amount of adsorbed substance and its equilibrium concentration in the fluid phase scribd.com. While specific adsorption isotherm data for this compound on various surfaces were not extensively detailed in the provided text, the general principles of adsorption isotherms like the Langmuir and Freundlich models are applicable to understanding such interactions scribd.com.

Modifying surfactants, such as adding a chelating group to Brij-76, can influence their adsorption behavior and subsequent applications, like in immobilized metal affinity chromatography scirp.org. The introduction of hydrophilic functionalities can slightly decrease the surfactant capacity compared to the native molecule scirp.org.

Complexation with Polymers and Macromolecules in Solution

Nonionic surfactants like this compound can interact with polymers and macromolecules in solution, leading to the formation of polymer-surfactant complexes. These interactions are driven by a combination of hydrophobic association between the surfactant's hydrocarbon tail and hydrophobic regions of the polymer, as well as potential interactions between the surfactant's hydrophilic head group and the polymer chain researchgate.net.

The interaction between surfactants and polymers can be influenced by factors such as the chemical structure of both the polymer and the surfactant, their concentrations, temperature, ionic strength, and the presence of other additives researchgate.net. The formation of polymer-surfactant complexes can significantly alter the properties of the solution, including viscosity, solubility, and the formation of aggregates or micelles researchgate.net.

Research has explored the interaction of Brij surfactants with polymers in the context of forming hybrid materials. For instance, Brij 76 has been used in the formation of composite poly(ODMACl-TANED) particles with a protective shell indiana.edu. The interaction mechanism involves the association of Brij molecules with the polymer components indiana.edu. The length of the PEG chain in the Brij surfactant can influence the stability of the resulting hybrid micellar structures indiana.edu. In some cases, increasing the fraction of Brij 76 molecules can lead to nearly complete incorporation into the polymer complex, although limited solubility might cause partial precipitation indiana.edu.

Studies on polymer-surfactant interactions often involve techniques like dynamic light scattering (DLS) and NMR spectroscopy to understand the mechanism of interaction and the structure of the resulting complexes indiana.edu. Phase diagrams of polymer-surfactant-water systems can also provide valuable information on the nature and extent of the interaction region researchgate.net.

Polymers with Brij-76 groups have been shown to bind efficiently with certain molecules, such as potassium palmitate google.com, google.com. The stoichiometry of such complexes can be determined using methods like the mole ratio method, which involves monitoring changes in chemical shift as a function of polymer concentration google.com, google.com.

Influence on Colloidal Stability and Particle Dispersion

Surfactants like this compound play a crucial role in influencing the stability of colloidal systems and the dispersion of particles. Colloidal stability refers to the ability of tiny particles to remain evenly distributed within a medium without clumping or settling sustainability-directory.com. This stability is determined by the balance of attractive and repulsive forces between particles sustainability-directory.com.

Nonionic surfactants can stabilize colloidal dispersions through steric repulsion. The hydrophilic PEG chains of adsorbed this compound molecules extend from the particle surface into the dispersion medium. When particles approach each other, the overlap of these PEG layers creates a repulsive force that prevents aggregation rivm.nl. This steric stabilization is particularly effective at higher electrolyte concentrations where electrostatic repulsion might be screened rivm.nl.

The effectiveness of a surfactant in stabilizing a colloidal dispersion depends on factors such as the type and concentration of the surfactant, the properties of the particles (size, surface charge), and the characteristics of the dispersion medium (ionic strength, pH, temperature) sustainability-directory.com, rivm.nl. For example, the size of niosomes formed with this compound has been observed to be influenced by its HLB value nih.gov, nih.gov. Higher HLB values can sometimes lead to larger vesicles, although discrepancies exist depending on the preparation method nih.gov.

This compound has been used as a surfactant in the preparation of various colloidal systems, including mesoporous materials and nanoparticles researchgate.net, ingentaconnect.com. In the synthesis of zirconia aerogel powders, this compound acted as a structure-directing agent, influencing the textural characteristics such as surface area and pore diameter researchgate.net. The concentration of this compound can affect the gel network formation and consequently the surface area of the synthesized powders researchgate.net.

The stability of metallic nanoparticles in biological media can be influenced by surface coatings, including surfactants beilstein-journals.org. While the provided text did not specifically detail the use of this compound for stabilizing metallic nanoparticles in biological fluids, the general principle of steric stabilization by nonionic surfactants is applicable beilstein-journals.org, rivm.nl.

Application in Material Science for Surface Modification and Coating

The ability of this compound to adsorb onto surfaces and interact with polymers makes it useful in material science for surface modification and the creation of coatings. Surface modification aims to alter the chemical or physical properties of a material's surface to achieve desired functionalities, such as altered wettability, reduced protein adsorption, or improved compatibility with other materials nih.gov.

Nonionic surfactants like this compound can be used to modify hydrophobic surfaces, rendering them more hydrophilic and less prone to non-specific adsorption of molecules like proteins nih.gov. This is achieved through the adsorption of the surfactant with its hydrophobic tail interacting with the surface and its hydrophilic PEG head group facing outwards nih.gov.

This compound has been explored as a component in the preparation of mesoporous silica films and composites researchgate.net, ingentaconnect.com. In these applications, it can act as a template to create ordered pore structures within the material researchgate.net, ingentaconnect.com. The resulting mesoporous materials can have applications in areas such as catalysis and separation ingentaconnect.com.

Furthermore, amphiphilic polymers and surfactants are being investigated for their potential in creating anti-fouling and fouling-release coatings researchgate.net. While this compound itself might not be directly used as the sole component in durable coatings, its structural features (hydrophobic tail and PEG chain) are representative of the types of molecules used in such applications researchgate.net. Surface modification using PEG-based copolymers, which share similarities with this compound, is a common strategy to prevent the non-specific adhesion of biomolecules and inhibit biofilm formation researchgate.net, nih.gov.

Theoretical and Computational Investigations of Brij R 76 Behavior

Molecular Dynamics Simulations of Micelle Formation

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For surfactants like Brij(R) 76, MD simulations can model the spontaneous self-aggregation process that leads to the formation of micelles in an aqueous solution. researchgate.net These simulations start with surfactant molecules randomly distributed in a water box. Governed by a set of mathematical functions and parameters known as a force field, the simulation calculates the trajectories of the molecules as they interact. rug.nl

Researchers have observed that for nonionic surfactants, the aggregation process is driven primarily by hydrophobic interactions, which cause the hydrocarbon tails to cluster together to minimize their contact with water, and Lennard-Jones forces. dntb.gov.ua The simulation tracks the formation of small aggregates that grow by incorporating more surfactant molecules. rug.nl The timescale for this process can vary from nanoseconds to microseconds, depending on the surfactant concentration and the simulation parameters. rug.nlnih.gov At concentrations above the critical micelle concentration (CMC), these simulations show the formation of stable micelles. rug.nl The final aggregates can be characterized by their size, shape (e.g., spherical or rod-like), and aggregation number (the number of surfactant molecules per micelle). researchgate.net

| Simulation Parameter | Description | Typical Value/Condition | Significance |

| Force Field | A set of parameters describing the potential energy of the system's atoms and molecules. | CHARMM, GROMOS, AMBER | Determines the accuracy of the interactions between molecules. |

| Water Model | The model used to represent water molecules in the simulation. | SPC, TIP3P | Crucial for accurately capturing the hydrophobic effect. |

| System Size | The number of surfactant and water molecules in the simulation box. | Varies (e.g., 50-100 surfactant molecules) rug.nlnih.gov | Must be large enough to allow micelle formation without artificial boundary effects. |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) rug.nl | Must be long enough to observe the full aggregation process and equilibration. |

| Concentration | Surfactant concentration in the simulation box. | Above the Critical Micelle Concentration (CMC) rug.nl | A key factor determining the rate of formation and the type of aggregate formed. |

This table presents typical parameters for MD simulations of micelle formation based on general findings for surfactants, as specific data for this compound was not available.

Computational Modeling of this compound-Lipid Interactions

Computational models are instrumental in elucidating the interactions between surfactant molecules and lipid bilayers, which serve as models for cell membranes. researchgate.net For a surfactant like this compound, which consists of a hydrophilic polyoxyethylene head group and a hydrophobic stearyl (C18) tail, these simulations can predict how it incorporates into and potentially disrupts a lipid membrane.

Studies on similar block copolymers show that the hydrophilic PEO blocks tend to interact with the polar head groups of the lipid molecules at the membrane-water interface, while the hydrophobic blocks insert into the nonpolar, acyl chain core of the bilayer. researchgate.net This insertion can alter the structural properties of the membrane, such as its thickness, fluidity, and local curvature. researchgate.netmdpi.com Computational modeling can also be a valuable tool for simulating these interactions to identify the best match between lipid-drug conjugates and their delivery carriers. nih.gov By analyzing the free energy profiles of the surfactant within the membrane, researchers can determine its preferred location and orientation, providing insights into its mechanism of action in biological systems.

Prediction of Solubilization Capacity and Efficiency (In Silico)

The ability of this compound micelles to solubilize poorly water-soluble compounds is one of its most important properties. In silico methods offer a way to predict this solubilization capacity without extensive experimentation. nih.gov These predictive models often fall under the category of Quantitative Structure-Property Relationships (QSPR), which correlate the structural or physicochemical properties of molecules with a specific activity or property. nih.gov

To predict the Molar Solubilization Ratio (MSR), which quantifies solubilization efficiency, models can be built using descriptors for the surfactant, the substance being solubilized (the solubilizate), and the environmental conditions. nih.gov Computational techniques such as evolutionary algorithms can be employed to develop predictive relationships from datasets of these descriptors. nih.gov Another advanced approach combines MD simulations with the COSMOmic model, which can predict partition coefficients between the aqueous phase and the micellar core. nih.gov While computationally intensive, these methods provide deep insights into the localization of solutes within the micelle.

| Category | Descriptor | Significance for Solubilization Prediction |

| Surfactant (this compound) | HLB Value | Indicates the balance of hydrophilicity and lipophilicity, crucial for solubilization type. researchgate.net |

| Molecular Weight | Influences micelle size and solubilization volume. researchgate.net | |

| Critical Micelle Concentration (CMC) | Determines the concentration at which solubilization begins. nih.gov | |

| Solubilizate | Partition Coefficient (logP) | Measures the hydrophobicity of the compound to be solubilized. nih.gov |

| Molecular Volume/Weight | Affects how many molecules can fit into a micelle core. nih.govresearchgate.net | |

| System Conditions | Temperature (T) | Can affect both the CMC of the surfactant and the solubility of the solubilizate. nih.gov |

| pH | Can influence the structure of pH-sensitive solubilizates or surfactants. nih.gov |

This table outlines key descriptors used in in silico models to predict the solubilization capacity of surfactants. nih.govresearchgate.net

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules with high accuracy. rsdjournal.orgnih.gov For a molecule like this compound, these calculations can provide fundamental information that governs its intermolecular interactions.

| Calculated Property | Computational Method | Significance for this compound |

| Molecular Geometry | DFT, MP2, MP3 nih.gov | Provides optimized bond lengths and angles for the most stable conformation. |

| Charge Distribution | Mulliken Population Analysis, NBO nih.govsapub.org | Reveals the partial charges on each atom, identifying polar and nonpolar regions. |

| Dipole Moment | DFT sapub.org | Quantifies the overall polarity of the molecule, influencing its interaction with polar solvents like water. |

| Frontier Orbitals (HOMO/LUMO) | DFT sapub.org | The energy gap between the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | DFT sapub.org | Maps the electrostatic potential onto the electron density surface, predicting sites for intermolecular interactions. |

This table summarizes key electronic properties that can be determined for a molecule like this compound using quantum chemical calculations and the methods used. nih.govsapub.org

Analytical Methodologies for the Characterization of Brij R 76 in Research Matrices

Chromatographic Techniques for Purity and Quantitative Analysis in Formulations

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of BRIJ(R) 76 and for its quantitative determination in pharmaceutical and other formulations. tandfonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of non-ionic surfactants like this compound. nih.govresearchgate.net

In a typical RP-HPLC setup, a hydrophobic stationary phase, such as a C8 or C18 column, is used with a more polar mobile phase. researchgate.netjopir.in The separation mechanism is based on the differential partitioning of the sample components between the stationary and mobile phases. For the analysis of formulations containing this compound, the mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer to control the pH. nih.govjopir.in Detection is commonly performed using a UV detector, as the polyoxyethylene chain does not have a strong chromophore, but detection is possible at lower wavelengths. europeanpharmaceuticalreview.com

Method development and validation are critical steps to ensure the accuracy, precision, and reliability of the quantitative analysis. jopir.inplos.org This involves optimizing parameters such as mobile phase composition, flow rate, and detection wavelength. europeanpharmaceuticalreview.complos.org For instance, a study developing an RP-HPLC method for a pharmaceutical formulation might use a C18 column with a mobile phase of methanol and a phosphate (B84403) buffer at a specific ratio and pH, with detection at a low UV wavelength. jopir.in The method would then be validated according to ICH guidelines for linearity, accuracy, precision, and robustness. jopir.in

The following table provides an example of typical parameters for an RP-HPLC method used for the quantitative analysis of a formulation component, which can be adapted for this compound.

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 0.05% Orthophosphoric Acid (50:50 v/v) |

| Flow Rate | 0.7 mL/min |

| Detection Wavelength | 290 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Spectroscopic Methods for Investigating Micellar Properties and Interactions

Spectroscopic techniques are invaluable for elucidating the micellar properties of this compound and its interactions with other molecules in solution. These methods provide insights into the formation of micelles, the polarity of the micellar environment, and the nature of intermolecular interactions. cdnsciencepub.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both liquid and solid-state NMR are powerful tools for studying the structure and dynamics of this compound. indiana.edu 1H NMR can be used to confirm the structure of the surfactant and to study the mobility of different parts of the molecule within a micelle. researchgate.net For instance, changes in the chemical shifts and line widths of the ethylene (B1197577) oxide and alkyl chain protons can indicate the formation of micelles and provide information about the packing of the surfactant molecules. indiana.eduacs.org 13C NMR can also be employed to analyze the structure and conformation of the surfactant in different environments. indiana.edu

Fluorescence Spectroscopy: This technique, often using fluorescent probes, is highly sensitive for determining the critical micelle concentration (CMC) of surfactants. researchgate.net Probes that exhibit changes in their fluorescence properties (e.g., intensity, wavelength of maximum emission) in different polarity environments are used. When micelles form, the probe partitions into the hydrophobic micellar core, leading to a detectable change in its fluorescence signal. Acridine orange is one such probe that has been used to determine the CMC of surfactant systems. researchgate.net

UV-Visible Spectroscopy: This method can also be used to determine the CMC by observing changes in the absorbance of a probe molecule, such as iodine, upon interaction with surfactant micelles. researchgate.net The formation of donor-acceptor complexes between iodine and the nonionic surfactant in the aqueous medium leads to spectral shifts that can be correlated with the onset of micellization. researchgate.net

FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy can be employed to confirm the formation of surfactant aggregates by observing changes in the vibrational modes of the surfactant molecules. mostwiedzy.pl

The following table summarizes the application of various spectroscopic methods in the study of this compound.

Table 2: Spectroscopic Methods for this compound Characterization

| Technique | Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural analysis, micelle formation | Molecular structure, chain mobility, packing in micelles indiana.eduacs.org |

| Fluorescence Spectroscopy | CMC determination | Critical micelle concentration, microenvironment polarity researchgate.net |

| UV-Visible Spectroscopy | CMC determination | Critical micelle concentration through probe interaction researchgate.net |

| FT-IR Spectroscopy | Aggregate formation | Changes in vibrational modes upon aggregation mostwiedzy.pl |

Light Scattering Techniques for Particle Size and Aggregation Studies

Light scattering techniques are non-invasive methods that provide crucial information about the size, size distribution, and aggregation behavior of this compound micelles and other particles in solution. indiana.edu

Dynamic Light Scattering (DLS): DLS, also known as Photon Correlation Spectroscopy (PCS), is a primary technique for determining the hydrodynamic radius of micelles and other nanoparticles in a colloidal system. mdpi.commdpi.com It measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. mdpi.com From these fluctuations, the diffusion coefficient of the particles can be calculated, and subsequently, the hydrodynamic radius can be determined using the Stokes-Einstein equation. DLS is widely used to study the size of this compound micelles and their aggregates in aqueous solutions. indiana.eduacs.org It can also be used to monitor changes in particle size as a function of concentration, temperature, or the addition of other components. univ-rennes1.fr

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light as a function of the scattering angle. numberanalytics.com This technique can be used to determine the weight-average molecular weight of the micelles, their radius of gyration (a measure of their size), and the second virial coefficient, which provides information about the interactions between the micelles. numberanalytics.comresearchgate.net By analyzing the angular dependence of the scattered light, information about the shape of the scattering particles can also be inferred. numberanalytics.com

The combination of DLS and SLS provides a comprehensive understanding of the size, shape, and interactions of this compound aggregates in solution. numberanalytics.com

Table 3: Light Scattering Techniques for this compound Analysis

| Technique | Measurement | Key Parameters Determined |

|---|---|---|

| Dynamic Light Scattering (DLS) | Fluctuations in scattered light intensity | Hydrodynamic radius, size distribution indiana.edumdpi.com |

| Static Light Scattering (SLS) | Time-averaged scattered light intensity vs. angle | Weight-average molecular weight, radius of gyration, particle shape numberanalytics.comresearchgate.net |

Calorimetric Approaches for Thermodynamics of Interaction

Calorimetric techniques directly measure the heat changes associated with chemical and physical processes, providing fundamental thermodynamic data on the interactions of this compound. mdpi.comnih.gov

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for the quantitative study of biomolecular and chemical interactions. malvernpanalytical.comnih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. ITC has been used to study the thermodynamics of inclusion complex formation between Brij surfactants and cyclodextrins. researchgate.net Such studies have shown that the process is often enthalpy-driven, with negative enthalpy and entropy changes. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. indiana.edu For this compound, DSC can be used to study the thermodynamics of micellization and the thermal properties of systems containing the surfactant. indiana.edumostwiedzy.pl For example, the enthalpy of micellization can be determined from the heat absorbed or released during the formation of micelles.

The thermodynamic data obtained from these calorimetric methods are crucial for understanding the driving forces behind the self-assembly of this compound and its interactions with other molecules. researchgate.net

Table 4: Calorimetric Techniques for Thermodynamic Studies of this compound

| Technique | Principle | Thermodynamic Parameters Obtained |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon titration | Binding affinity (Ka), enthalpy (ΔH), stoichiometry (n), Gibbs free energy (ΔG), entropy (ΔS) nih.govresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Measures heat flow during temperature change | Enthalpy of transitions (e.g., micellization), thermal stability indiana.edumostwiedzy.pl |

Rheological Studies of this compound Containing Systems

Rheology is the study of the flow and deformation of matter, and it provides valuable information about the structure and interactions in complex fluids containing this compound. acs.org Rheological measurements can characterize the viscosity, elasticity, and viscoelastic properties of solutions, gels, and emulsions formulated with this surfactant. researchgate.net

Viscosity Measurements: The viscosity of this compound solutions can be measured as a function of shear rate, concentration, and temperature. cdnsciencepub.comacs.org Changes in viscosity can indicate the formation of different structures, such as the transition from spherical to elongated micelles or the formation of liquid crystalline phases. researchgate.net For example, an increase in viscosity with increasing surfactant concentration can suggest the growth of micelles. researchgate.net

Oscillatory Rheology: Dynamic rheological tests, such as frequency sweeps, provide information about the viscoelastic properties of a system. acs.org These tests measure the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. researchgate.net In systems containing this compound that form gels or other structured phases, the relative magnitudes of G' and G'' can indicate the strength and nature of the network. researchgate.net For instance, in a well-structured gel, G' is typically much larger than G''.

Rheological studies are particularly important for understanding the performance of formulations where flow behavior is critical, such as in creams, lotions, and other semi-solid products. acs.org

Table 5: Rheological Measurements for this compound Systems

| Measurement | Purpose | Key Information |

|---|---|---|

| Steady Shear Viscosity | Characterize flow behavior | Relationship between shear stress and shear rate, Newtonian/non-Newtonian behavior cdnsciencepub.comresearchgate.net |

| Oscillatory Rheology (G', G'') | Probe viscoelastic properties | Elastic and viscous moduli, information on structure and network formation acs.orgresearchgate.net |

Environmental Fate and Ecotoxicological Research of Brij R 76 in Model Systems

Biodegradation Pathways and Rates in Controlled Environments

The biodegradation of surfactants like BRIJ(R) 76 is a critical process determining their persistence in the environment. This compound (Steareth-10) is considered to be fully biodegradable according to the criteria set out in Regulation (EC) No. 648/2004 on detergents. spectrumchemical.comataman-chemicals.com This classification is based on ready biodegradation tests, which assess the ability of microorganisms to mineralize the substance under aerobic conditions within a specified timeframe, typically 28 days. miljodirektoratet.nooecd.orgeuropa.euoecd.org

Alcohol ethoxylates (AEs), the broader class to which this compound belongs, are generally regarded as readily biodegradable. kao.comheraproject.comerasm.org Standard ready biodegradation tests, such as those described in the OECD 301 series, require achieving a certain level of degradation (e.g., 70% removal of dissolved organic carbon or 60% of theoretical oxygen demand/theoretical CO2 production) within a 10-day window within the 28-day test period. miljodirektoratet.nooecd.orgoecd.org

The biodegradation of AEs typically proceeds through the sequential cleavage of the ethoxylate chain, followed by the degradation of the resulting fatty alcohol. heraproject.com The rate and extent of biodegradation can be influenced by factors such as the length of both the alkyl and ethoxylate chains, as well as environmental conditions like temperature. heraproject.comresearchgate.net While specific kinetic data for Steareth-10 in controlled soil or water environments were not extensively detailed in the search results, the general understanding for readily biodegradable substances is that they undergo significant degradation within weeks under favorable aerobic conditions. Poor water solubility can potentially affect the kinetics in high-concentration laboratory tests due to limitations in dissolution, but this is less relevant at the lower concentrations typically found in the environment. europa.eu

Ecotoxicity Studies in Aquatic and Terrestrial Model Organisms (Non-Clinical)

Ecotoxicity studies evaluate the potential harm of a substance to living organisms in model environmental systems. This compound (Steareth-10) is classified as toxic to aquatic life with long lasting effects based on information from ECHA registrations. concawe.eu Similarly, Polyoxyethylene(13) stearyl ether, which shares the same CAS number (9005-00-9) as Steareth-10, is also classified as toxic to aquatic life. researchgate.net

While specific acute toxicity data (e.g., LC50, EC50) for Steareth-10 across a range of aquatic organisms were not consistently available in the provided snippets, data for related alcohol ethoxylates and the broader class offer insight. Studies on alcohol ethoxylates indicate potential toxicity to fish, aquatic invertebrates (like Daphnia magna), and algae (Selenastrum capricornutum / Pseudokirchneriella subcapitata). kao.comheraproject.comconcawe.eusumitomo-chem.co.jp For instance, ecotoxicity data for Steareth-21, a related compound with a longer ethoxylate chain, showed LC50 values for Brachydanio rerio (fish) and EC50 values for Daphnia magna in the range of 1-10 mg/l. swiftchoicesupplies.com

Chronic toxicity assessments for alcohol ethoxylates in aquatic organisms, including Daphnia magna, have also been conducted, contributing to the development of predictive models (QSARs) for this class of compounds. heraproject.com

In terrestrial model systems, research on the ecotoxicity of alcohol ethoxylates is less extensive compared to aquatic studies. However, data for an AE mixture (C16-18/18(1:2) EO10), which is structurally similar to Steareth-10 (C18 EO10), showed an LC50 value greater than 1000 mg/kg for the earthworm Eisenia foetida in a 14-day study. heraproject.com This suggests a relatively lower acute toxicity to this terrestrial organism at tested concentrations.

Ecotoxicity can be evaluated using both established model organisms and by considering the toxicity of chemical mixtures as they occur in the environment. sumitomo-chem.co.jpresearchgate.net

Sorption and Transport Mechanisms in Environmental Matrices

The behavior of this compound in the environment is influenced by its interaction with different environmental matrices, such as soil, sediment, and water. Sorption, the process by which a substance adheres to solid particles, plays a significant role in its distribution and transport.

Alcohol ethoxylates, including those with longer alkyl chains like Steareth-10, can sorb to activated sludge and solids in receiving waters. researchgate.net Studies on fatty alcohols (the hydrophobic precursors of AEs) with chain lengths from C12 to C18 have shown that sorption to activated sludge and river water solids increases with increasing alkyl chain length. tandfonline.com Given that Steareth-10 has a C18 alkyl chain, it is expected to exhibit notable sorption to organic matter in soil and sediment.

Sorption of AEs can often be described by a Freundlich isotherm, and this process is generally considered to be only weakly influenced by environmental factors such as pH and salinity. researchgate.net